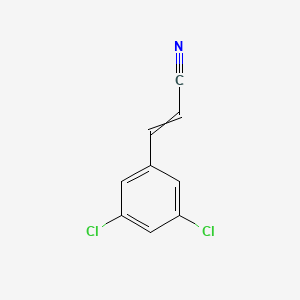

3-(3,5-Dichloro-phenyl)-acrylonitrile

Description

3-(3,5-Dichlorophenyl)-acrylonitrile is a substituted acrylonitrile derivative featuring a phenyl ring with chlorine atoms at the 3 and 5 positions. This compound belongs to the acrylonitrile family, characterized by a nitrile group attached to a vinyl backbone.

Properties

Molecular Formula |

C9H5Cl2N |

|---|---|

Molecular Weight |

198.05 g/mol |

IUPAC Name |

3-(3,5-dichlorophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H5Cl2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6H |

InChI Key |

QWZPBEIRGTXIII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3,5-Dichlorophenyl)-acrylonitrile with key analogs based on substituent effects, physical properties, and applications:

Substituent Effects on Reactivity and Stability

- Chlorine vs. In contrast, trifluoromethyl groups (as in ) impart steric bulk and extreme hydrophobicity, altering solubility and reactivity pathways .

- Amino and Methyl Groups: The amino group in introduces hydrogen-bonding capability, enhancing crystallinity and pharmaceutical utility. Methyl groups improve steric stability but reduce polarity .

Solubility and Thermal Behavior

- The hydrochloride salt of (E)-3-(4-amino-3,5-dimethylphenyl)-acrylonitrile exhibits superior solubility in methanol and dichloromethane compared to non-polar analogs, facilitating purification and formulation .

- Acrylonitrile’s high water solubility (73,500 mg/L) contrasts sharply with halogenated derivatives, which are likely less soluble due to increased hydrophobicity .

Environmental and Toxicological Profiles

- Chlorinated acrylonitriles may exhibit higher environmental persistence than acrylonitrile due to reduced microbial degradation rates, as seen with other chlorinated aromatics .

- Trifluoromethylated derivatives (e.g., ) are anticipated to resist hydrolysis and photodegradation, posing challenges for environmental remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.